molecular formula C27H35N3 B1307818 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine CAS No. 115091-29-7

4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine

Cat. No.: B1307818
CAS No.: 115091-29-7
M. Wt: 401.6 g/mol
InChI Key: QMABMHJGSFUTPF-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

4,4’,4’‘-Tri-tert-butyl-2,2’:6’,2’'-terpyridine plays a crucial role in biochemical reactions, primarily as a ligand that can form stable complexes with metal ions. This compound interacts with enzymes, proteins, and other biomolecules through coordination bonds. For instance, it has been used in the synthesis of methylated alkanes and ketones via nickel-catalyzed methylation of unactivated alkyl halides and acid chlorides . Additionally, it participates in nickel-catalyzed reductive dimerization reactions and allylic defluorinative reductive cross-coupling reactions . These interactions highlight the compound’s versatility and importance in facilitating various biochemical transformations.

Cellular Effects

The effects of 4,4’,4’‘-Tri-tert-butyl-2,2’:6’,2’'-terpyridine on cellular processes are significant. This compound influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can act as a ligand in the formation of coordination complexes with metal ions, which can then interact with cellular components . These interactions can lead to changes in cellular signaling and metabolic pathways, ultimately affecting cell function and behavior.

Molecular Mechanism

At the molecular level, 4,4’,4’‘-Tri-tert-butyl-2,2’:6’,2’'-terpyridine exerts its effects through binding interactions with biomolecules. The compound’s ability to form stable complexes with metal ions allows it to modulate enzyme activity, either by inhibiting or activating specific enzymes . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s role in various biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4’,4’‘-Tri-tert-butyl-2,2’:6’,2’'-terpyridine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup . For instance, the compound’s stability may be influenced by factors such as temperature, pH, and the presence of other reactive species.

Dosage Effects in Animal Models

The effects of 4,4’,4’‘-Tri-tert-butyl-2,2’:6’,2’'-terpyridine in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects by modulating specific biochemical pathways. At high doses, it can lead to toxic or adverse effects . Studies have shown that there are threshold effects, where the compound’s impact on biological systems changes significantly beyond a certain concentration. Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in various applications.

Metabolic Pathways

4,4’,4’‘-Tri-tert-butyl-2,2’:6’,2’'-terpyridine is involved in several metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its transformation and utilization within biological systems . These interactions can affect metabolic flux and the levels of various metabolites. For example, the compound’s role as a ligand in coordination chemistry can influence the activity of metal-dependent enzymes, thereby altering metabolic pathways.

Transport and Distribution

The transport and distribution of 4,4’,4’‘-Tri-tert-butyl-2,2’:6’,2’'-terpyridine within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific cellular compartments can influence its function and effectiveness. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s use in various applications.

Subcellular Localization

The subcellular localization of 4,4’,4’‘-Tri-tert-butyl-2,2’:6’,2’'-terpyridine is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall efficacy in biochemical processes. For instance, the compound’s presence in the nucleus may influence gene expression, while its localization in the mitochondria could impact cellular metabolism.

Preparation Methods

The synthesis of 4,4’,4’‘-Tri-tert-butyl-2,2’:6’,2’'-terpyridine typically involves multiple steps. One common method includes the protection of pyridine rings using a ketone, followed by acid treatment to remove the protective groups, and finally reacting with tert-butyl carbamate to obtain the target compound . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes to ensure high purity and yield.

Chemical Reactions Analysis

4,4’,4’‘-Tri-tert-butyl-2,2’:6’,2’'-terpyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include nickel catalysts, acid chlorides, and alkyl halides. Major products formed from these reactions often include methylated alkanes and ketones .

Scientific Research Applications

4,4’,4’‘-Tri-tert-butyl-2,2’:6’,2’'-terpyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

4,4’,4’‘-Tri-tert-butyl-2,2’:6’,2’'-terpyridine is unique due to its three tert-butyl groups, which provide steric hindrance and enhance its stability as a ligand. Similar compounds include:

Properties

IUPAC Name

4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N3/c1-25(2,3)18-10-12-28-21(14-18)23-16-20(27(7,8)9)17-24(30-23)22-15-19(11-13-29-22)26(4,5)6/h10-17H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMABMHJGSFUTPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)C2=CC(=CC(=N2)C3=NC=CC(=C3)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40401057
Record name 1~4~,2~4~,3~4~-Tri-tert-butyl-1~2~,2~2~:2~6~,3~2~-terpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115091-29-7
Record name 1~4~,2~4~,3~4~-Tri-tert-butyl-1~2~,2~2~:2~6~,3~2~-terpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 115091-29-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine?

A1: The molecular formula of 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine is C27H35N3. It has a molecular weight of 401.59 g/mol.

Q2: What are the key spectroscopic features of 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine and its complexes?

A2: 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine exhibits characteristic absorption bands in the UV region due to π→π* transitions. Upon complexation with metals like Platinum(II), intense metal-to-ligand charge transfer (MLCT) bands appear in the visible region, often leading to colored solutions. These complexes also show emissions arising from triplet excited states, either metal-centered or ligand-centered, depending on the metal and other ligands present.

Q3: How does the bulky tert-butyl group affect the properties of 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine complexes?

A3: The tert-butyl groups in 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine provide significant steric hindrance around the metal center. This can influence the geometry of the complex, favoring a more distorted coordination environment. It can also hinder the approach of other molecules, impacting reactivity and catalytic activity.

Q4: In what solvents is 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine soluble? Does its solubility change upon complexation?

A4: 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine exhibits good solubility in organic solvents like dichloromethane, tetrahydrofuran (THF), and toluene. It has low solubility in polar solvents like acetonitrile, methanol, and water. The solubility of its metal complexes can vary significantly depending on the counterions and the overall charge of the complex.

Q5: Can 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine complexes be used in aqueous systems?

A5: While 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine itself has low solubility in water, its complexes can be designed to be water-soluble by incorporating appropriate counterions or by modifying the terpyridine ligand with hydrophilic groups.

Q6: How does 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine impact the catalytic activity of metal complexes?

A6: The bulky nature of 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine can influence the accessibility of the metal center, impacting its catalytic activity. For instance, in ruthenium-based CO2 reduction catalysts, the steric effects imposed by tBu3tpy can facilitate ligand dissociation and CO2 coordination, promoting catalytic turnover.

Q7: Are there examples of 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine complexes used in organic synthesis?

A7: Yes, gold(I) complexes with tBu3tpy have been shown to catalyze nitrene transfer reactions, specifically olefin aziridination, using commercially available oxidants like PhI(OAc)2.

Q8: How is computational chemistry used to study 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine and its complexes?

A8: Density Functional Theory (DFT) calculations are often employed to study the electronic structure, geometries, and spectroscopic properties of 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine complexes. These calculations provide insights into the nature of metal-ligand bonding, the energy levels of molecular orbitals, and the origin of electronic transitions observed in spectroscopic data.

Q9: How do substituents on the terpyridine ring affect the properties of platinum(II) terpyridyl acetylide complexes?

A9: Substituents on the terpyridine ring can significantly impact the photophysical properties of platinum(II) terpyridyl acetylide complexes. For instance, electron-donating groups on the terpyridine ring lead to a red shift in absorption and emission maxima, while electron-withdrawing groups cause a blue shift. These effects can be attributed to changes in the energy levels of the frontier molecular orbitals involved in the electronic transitions.

Q10: How does the length of the alkynyl chain in platinum(II) terpyridyl acetylide complexes affect their photophysical properties?

A10: Increasing the length of the alkynyl chain in platinum(II) terpyridyl acetylide complexes can lead to a red shift in the lowest energy absorption band. This can be attributed to an extension of the π-conjugation across the alkynyl chain, lowering the energy gap between the ground state and the excited state.

Q11: How stable are 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine complexes under different conditions?

A11: The stability of 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine complexes can vary depending on the metal ion, other ligands present, and the surrounding environment. Some complexes are highly stable even at elevated temperatures, while others may be susceptible to hydrolysis or oxidation under certain conditions.

Q12: What strategies can be employed to enhance the stability of these complexes?

A12: Several strategies can be used to enhance the stability of 4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine complexes, including using bulky substituents on the terpyridine ring to provide steric protection to the metal center, choosing appropriate counterions to minimize hydrolysis, and storing the complexes under inert atmosphere to prevent oxidation.

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